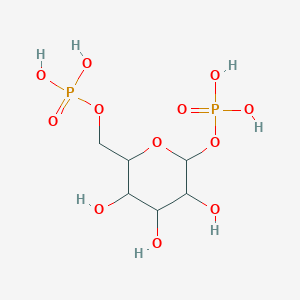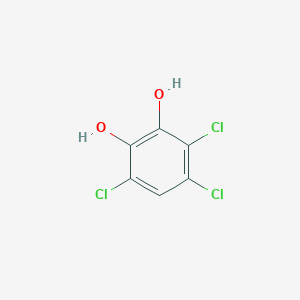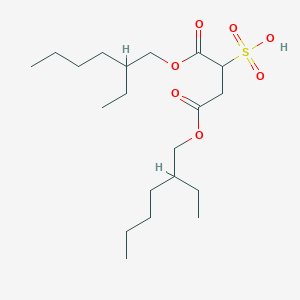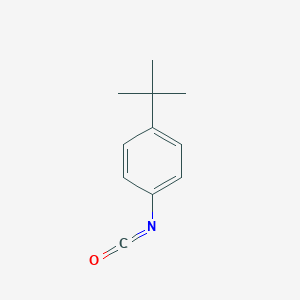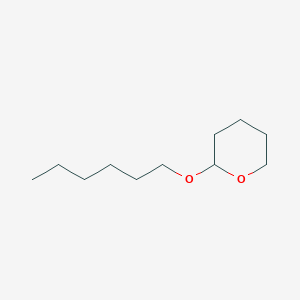
2-(Hexyloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexyloxy)tetrahydro-2H-pyran, also known as HTHP, is a cyclic ether compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has a sweet odor and is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 2-(Hexyloxy)tetrahydro-2H-pyran is not fully understood, but it is believed to interact with the hydrophobic regions of biomolecules, such as proteins and lipids. This interaction can alter the conformation of these molecules, leading to changes in their function.
Biochemical And Physiological Effects
2-(Hexyloxy)tetrahydro-2H-pyran has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 2-(Hexyloxy)tetrahydro-2H-pyran has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 2-(Hexyloxy)tetrahydro-2H-pyran has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Hexyloxy)tetrahydro-2H-pyran in lab experiments is its low toxicity. It is also a stable compound that can be stored for long periods of time. However, 2-(Hexyloxy)tetrahydro-2H-pyran has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(Hexyloxy)tetrahydro-2H-pyran. One area of research is the development of new synthetic methods for 2-(Hexyloxy)tetrahydro-2H-pyran that are more efficient and environmentally friendly. Another area of research is the investigation of the potential biomedical applications of 2-(Hexyloxy)tetrahydro-2H-pyran, such as its use as a drug delivery agent or in tissue engineering. Additionally, the study of the interaction of 2-(Hexyloxy)tetrahydro-2H-pyran with biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
In conclusion, 2-(Hexyloxy)tetrahydro-2H-pyran is a promising compound that has potential applications in various fields of science. Its synthesis method is simple and cost-effective, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of 2-(Hexyloxy)tetrahydro-2H-pyran that can lead to new discoveries and applications.
Synthesis Methods
The synthesis of 2-(Hexyloxy)tetrahydro-2H-pyran can be achieved through the reaction of hexanol and tetrahydrofuran in the presence of an acid catalyst. The reaction takes place at room temperature and yields 2-(Hexyloxy)tetrahydro-2H-pyran as the final product. This method is simple, cost-effective, and has a high yield.
Scientific Research Applications
2-(Hexyloxy)tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields of science. It has been found to be an effective solvent for the extraction of natural products from plants, such as essential oils and flavonoids. 2-(Hexyloxy)tetrahydro-2H-pyran has also been used as a reaction medium in organic synthesis, and as a component in the preparation of polymers and resins.
properties
CAS RN |
1927-63-5 |
|---|---|
Product Name |
2-(Hexyloxy)tetrahydro-2H-pyran |
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hexoxyoxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3 |
InChI Key |
LMUWFXQGRIPPJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCCCOC1CCCCO1 |
Other CAS RN |
1927-63-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



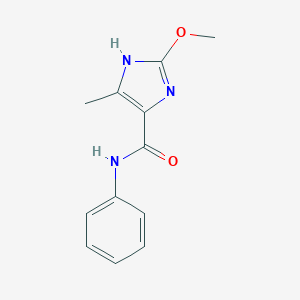

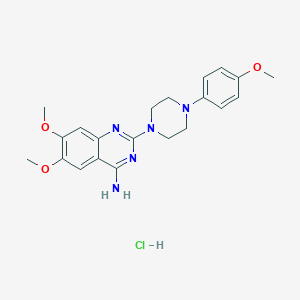

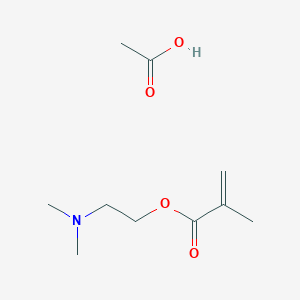
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
